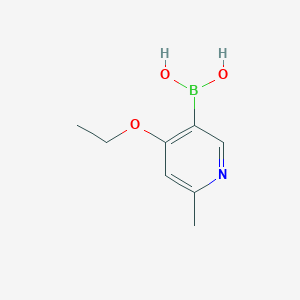

(4-Ethoxy-6-methylpyridin-3-yl)boronic acid

描述

(4-Ethoxy-6-methylpyridin-3-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with ethoxy and methyl groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethoxy-6-methylpyridin-3-yl)boronic acid typically involves the reaction of 4-ethoxy-6-methylpyridine with a boron-containing reagent. One common method is the use of boronic esters as intermediates, which are then hydrolyzed to yield the boronic acid. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. These reactions are known for their efficiency and ability to produce high yields of the desired product. The process typically involves the use of aryl halides and boronic esters in the presence of a palladium catalyst and a suitable base .

化学反应分析

Types of Reactions: (4-Ethoxy-6-methylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenated compounds and nucleophiles under basic conditions.

Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted pyridine derivatives .

科学研究应用

(4-Ethoxy-6-methylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:

作用机制

The mechanism by which (4-Ethoxy-6-methylpyridin-3-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors . The compound can also participate in cross-coupling reactions, where it acts as a nucleophile in the presence of a palladium catalyst .

相似化合物的比较

- Phenylboronic acid

- 4-Methylphenylboronic acid

- 4-Ethoxyphenylboronic acid

Comparison: (4-Ethoxy-6-methylpyridin-3-yl)boronic acid is unique due to the presence of both ethoxy and methyl groups on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid and its derivatives, this compound offers different steric and electronic properties, making it suitable for specific applications in organic synthesis and medicinal chemistry .

生物活性

(4-Ethoxy-6-methylpyridin-3-yl)boronic acid is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and applications in research and medicine.

Target of Action

The primary target of this compound is its role in the formation of carbon-carbon bonds, particularly through the Suzuki-Miyaura cross-coupling reaction. This reaction is critical for synthesizing biaryl compounds, which have diverse applications in medicinal chemistry and materials science .

Mode of Action

The compound acts as a nucleophile in transmetalation processes, facilitating the transfer of organic groups from boron to palladium. This interaction is vital for forming new carbon-carbon bonds, thereby enabling the synthesis of complex organic molecules .

This compound exhibits significant biochemical properties that make it a valuable tool in research:

- Enzyme Interaction : The boronic acid moiety allows it to form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies .

- Cell Signaling Modulation : The compound influences various cell signaling pathways, affecting gene expression and cellular metabolism. It has been shown to modulate kinase and phosphatase activity, leading to changes in phosphorylation states of signaling proteins .

Cellular Effects

Research indicates that this compound can significantly impact cellular processes:

- Gene Expression : By interacting with transcription factors, this compound can alter the expression levels of genes involved in cell growth, differentiation, and apoptosis .

- Metabolic Pathways : It can inhibit or activate specific enzymes, thus affecting metabolic pathways crucial for cellular function .

Temporal and Dosage Effects

Temporal Effects in Laboratory Settings

The stability of this compound under laboratory conditions allows for consistent results in experiments. However, it can undergo hydrolysis in aqueous solutions, leading to the formation of derivatives that may exhibit different biological activities over time .

Dosage Effects in Animal Models

The biological effects vary with dosage; low doses may have minimal impact while higher doses can lead to significant alterations in cell signaling and metabolism. Studies have indicated potential toxicity at elevated levels, including organ damage .

Applications in Scientific Research

This compound has diverse applications across various fields:

| Field | Application |

|---|---|

| Chemistry | Used as a reagent in Suzuki-Miyaura coupling reactions for synthesizing complex organic molecules. |

| Biology | A tool for studying enzyme mechanisms and developing boron-containing drugs. |

| Industry | Employed in producing advanced materials like polymers and optoelectronic devices. |

Case Studies

- Cytotoxicity Studies : Research on analogs of Combretastatin A-4, which include boronic acid groups similar to this compound, demonstrated significant cytotoxic effects against MCF-7 breast cancer cells. These studies highlighted the importance of structural modifications on biological activity .

- Enzyme Inhibition Research : The compound has been utilized to investigate its inhibitory effects on serine proteases by forming covalent bonds with active site residues. This property underscores its potential as a therapeutic agent targeting specific enzymes involved in disease processes .

常见问题

Q. Basic: What are the primary synthetic routes for (4-Ethoxy-6-methylpyridin-3-yl)boronic acid, and how are reaction conditions optimized?

The synthesis commonly employs Suzuki-Miyaura coupling , where a pyridine derivative reacts with a boronic acid/ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) under inert atmospheres to prevent oxidation . Microwave-assisted synthesis is an alternative method to enhance yields (up to 85%) and reduce reaction times (e.g., 30 minutes vs. 12 hours for conventional heating) . Key optimizations include solvent selection (e.g., THF or DMF), temperature control (40–80°C), and catalyst loading (1–5 mol%). Post-synthesis purification involves solvent extraction and crystallization to achieve >98% purity .

Q. Basic: What key chemical reactions are facilitated by this boronic acid, and what are the associated reagents?

The boronic acid group enables:

- Suzuki-Miyaura Coupling : Forms C–C bonds with aryl halides using Pd catalysts (e.g., PdCl₂(dppf)) and bases (e.g., Na₂CO₃) .

- Oxidation : Converts to boronic esters using H₂O₂ or peracids .

- Reduction : Transforms into borinic acids via LiAlH₄ or NaBH₄ .

- Diol Binding : Reversible interaction with sugars (e.g., glucose, fructose) at physiological pH, useful in sensor design .

Q. Basic: What purification and stabilization techniques are critical for handling this compound?

- Purification : Solvent extraction (e.g., ethyl acetate/water) removes unreacted precursors, followed by crystallization (e.g., using hexane/EtOAc) .

- Stabilization : Store under inert gas (N₂/Ar) at –20°C to prevent boroxine formation (dehydration trimerization). Derivatization with diols (e.g., 2,3-butanediol) stabilizes the boronic acid for MALDI-MS analysis .

Q. Advanced: How can researchers investigate its interactions with glycoproteins or sugars, and what methodological challenges arise?

- Surface Plasmon Resonance (SPR) : Immobilize boronic acid on carboxymethyl dextran-coated gold surfaces to measure glycoprotein binding kinetics (e.g., RNAse B). Buffer pH (7.4–9.0) and ionic strength significantly affect selectivity .

- Stopped-Flow Kinetics : Quantify sugar-binding rates (e.g., kon for D-fructose ≈ 10³ M⁻¹s⁻¹) .

- Challenges : Non-specific secondary interactions (e.g., hydrophobic effects) may skew results. Use competitive elution (borate buffer, pH 10) to improve specificity .

Q. Advanced: What methodologies support its application in anticancer drug discovery?

- In Vitro Assays : Test cytotoxicity against glioblastoma cells (e.g., U87-MG) via MTT assays, with IC₅₀ values compared to controls .

- Rational Design : Incorporate the boronic acid as a bioisostere for carboxyl groups or transition-state analogs in protease inhibitors (e.g., bortezomib derivatives) .

- SAR Studies : Modify substituents (ethoxy vs. methoxy) to optimize binding to cancer targets (e.g., HER2 kinase) .

Q. Advanced: How do analytical challenges like boroxine formation impact characterization, and how are they addressed?

- MALDI-MS Issues : Dehydration during ionization forms boroxines (m/z = 3M–3H₂O), complicating mass analysis. Solutions include derivatization with diols (e.g., mannitol) to stabilize the boronic ester .

- LC-MS/MS Quantification : Detect impurities (e.g., genotoxic boronic acids) at <1 ppm using MRM mode (e.g., m/z 121→77 transition) with a LOD of 0.05 ppm .

Q. Advanced: What advanced structural analysis techniques elucidate its reactivity and electronic properties?

- DFT Calculations : Predict bond dissociation energies (BDEs) and Fukui indices to identify reactive sites .

- NMR Titration : Measure ¹¹B NMR shifts (e.g., δ 30 ppm at pH 7 vs. δ 18 ppm at pH 10) to assess pKa (~8.5) and protonation states .

- X-ray Crystallography : Resolve steric effects from the ethoxy-methyl substituents, revealing dihedral angles (~15°) that influence coupling efficiency .

Q. Advanced: How do pH and solvent conditions affect its stability in aqueous solutions?

- pH-Dependent Stability : At pH < 7, protonation of the boronic acid (B(OH)₂ → B(OH)₃⁻) reduces reactivity. Above pH 9, boronate ester formation dominates .

- Solvent Effects : Aqueous DMSO (10% v/v) minimizes aggregation, while polar aprotic solvents (e.g., DMF) enhance solubility for Suzuki reactions .

属性

IUPAC Name |

(4-ethoxy-6-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-3-13-8-4-6(2)10-5-7(8)9(11)12/h4-5,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIQEKCLRYHZJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(N=C1)C)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。